molecular formula C9H11BrFNO B14059562 (R)-2-amino-2-(5-bromo-2-fluorophenyl)propan-1-ol CAS No. 1228571-14-9

(R)-2-amino-2-(5-bromo-2-fluorophenyl)propan-1-ol

Cat. No.: B14059562
CAS No.: 1228571-14-9
M. Wt: 248.09 g/mol
InChI Key: HGJUZIPMXALMKU-VIFPVBQESA-N
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Description

®-2-amino-2-(5-bromo-2-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11BrFNO. This compound is of interest due to its unique structural features, which include a bromine and fluorine atom attached to a phenyl ring, and an amino alcohol functional group. These features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(5-bromo-2-fluorophenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 5-bromo-2-fluorobenzaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding secondary alcohol.

    Amination: The secondary alcohol is then converted to the desired amino alcohol via reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of ®-2-amino-2-(5-bromo-2-fluorophenyl)propan-1-ol may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino alcohol can undergo oxidation to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-amino-2-(5-bromo-2-fluorophenyl)propan-1-one.

    Reduction: Formation of 2-amino-2-(5-bromo-2-fluorophenyl)propan-1-amine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-amino-2-(5-bromo-2-fluorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-amino-2-(5-bromo-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino alcohol functional group allows it to form hydrogen bonds and electrostatic interactions with biological macromolecules, potentially modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-amino-2-(5-chloro-2-fluorophenyl)propan-1-ol
  • ®-2-amino-2-(5-bromo-2-chlorophenyl)propan-1-ol
  • ®-2-amino-2-(5-bromo-2-methylphenyl)propan-1-ol

Uniqueness

®-2-amino-2-(5-bromo-2-fluorophenyl)propan-1-ol is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

1228571-14-9

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

(2R)-2-amino-2-(5-bromo-2-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c1-9(12,5-13)7-4-6(10)2-3-8(7)11/h2-4,13H,5,12H2,1H3/t9-/m0/s1

InChI Key

HGJUZIPMXALMKU-VIFPVBQESA-N

Isomeric SMILES

C[C@](CO)(C1=C(C=CC(=C1)Br)F)N

Canonical SMILES

CC(CO)(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

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